(E)-3-Nonen-1-ol

Description

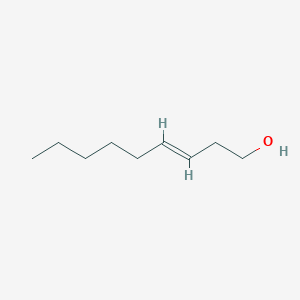

Structure

3D Structure

Properties

IUPAC Name |

(E)-non-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h6-7,10H,2-5,8-9H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTBJDZSLBRRMC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883118 | |

| Record name | 3-Nonen-1-ol, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Waxy melon-cucumber aroma | |

| Record name | trans-3-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2152/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | trans-3-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2152/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.839-0.849 | |

| Record name | trans-3-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2152/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10339-61-4 | |

| Record name | (E)-3-Nonen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10339-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonen-1-ol, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010339614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonen-1-ol, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NONEN-1-OL, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EP1R1YKN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-3-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of E 3 Nonen 1 Ol

Presence in Botanical Systems

(E)-3-Nonen-1-ol is found in the volatile profiles and phytochemical matrices of several plants.

Detection in Plant Emissions and Phytochemical Matrices (e.g., white tea, Lactuca runcinata)

The search results mention the analysis of volatile compounds in plant extracts and emissions, including Lactuca runcinata. Gas chromatography-mass spectrometry (GC-MS) is a common technique used for identifying volatile compounds in plant matrices. science.govscience.gov While GC-MS analysis of Lactuca runcinata methanol (B129727) extract was mentioned, the specific identification of this compound in this context was not detailed in the provided snippets. Similarly, the search results did not provide specific information about the detection of this compound in white tea emissions or matrices.

Identification in Zoological and Entomological Contexts

This compound, or its isomer (Z)-3-nonen-1-ol, has been identified as a component of insect semiochemicals.

Role as Components of Insect Semiochemicals and Pheromones (e.g., Anastrepha obliqua)

(Z)-3-Nonen-1-ol has been found in the volatile compounds released by males of the fruit fly Anastrepha obliqua. researcher.lifemdpi.comnih.govresearchgate.net These volatile compounds play a role in the communication between male and female A. obliqua for mating purposes and are considered semiochemicals, including pheromones. researcher.lifenih.gov Studies have characterized these compounds to develop attractant formulations for female A. obliqua. researcher.lifenih.gov (Z)-3-Nonen-1-ol was one of five volatile compounds identified in male A. obliqua aeration extracts that caused electroantennographic detector (EAD) responses from the antennae of females. researcher.lifenih.gov A synthetic blend including (Z)-3-nonen-1-ol was found to attract more females than the control in laboratory bioassays. researcher.lifenih.gov The presence and concentration of (Z)-3-nonen-1-ol in the scent bouquet of A. obliqua males can vary depending on the host fruit on which the larvae developed. mdpi.com

Occurrence in Food Processing and Derived Products (e.g., loquat beer, olive oil)

This compound can be present in food products, sometimes as a result of processing. The search results provided information regarding its occurrence in watermelon juice processing. researchgate.netresearchgate.net

This compound is an unsaturated fatty alcohol that plays a role in the aroma profiles of various biological systems, particularly fruits. Its biosynthesis and metabolic fate involve specific enzymatic pathways and can be influenced by developmental stages and microbial activity.

Biosynthesis and Metabolic Transformations of E 3 Nonen 1 Ol

Chemical Synthesis Methodologies and Derivatization Strategies for E 3 Nonen 1 Ol

Stereoselective Synthesis Approaches for Unsaturated Alcohols

Stereoselective synthesis aims to produce a desired stereoisomer with high purity. For unsaturated alcohols like (E)-3-Nonen-1-ol, controlling the geometry of the double bond (E or Z) is crucial. Various approaches have been developed for the stereoselective synthesis of unsaturated alcohols.

One strategy involves the use of stereoselective olefination reactions, such as the Wittig reaction or its variants, which can be designed to favor the formation of either E or Z isomers. scielo.br For instance, a modified Knoevenagel condensation followed by reduction has been reported for the stereoselective formation of E-3 double bonds in the synthesis of (E)-3-alkenyl acetates, which are related to unsaturated alcohols. researchgate.net This route involved preparing (E)-3-alkenoic acids and then reducing them to the corresponding (E)-3-alkenols, achieving high stereochemical purity. researchgate.net

Another approach involves the stereoselective hydrogenation of alkynes. While the hydrogenation of diynols can lead to mixtures of geometrical isomers, the use of specific catalysts like P-2 nickel prepared from nickel acetate (B1210297) and sodium borohydride (B1222165) can yield sterically pure Z,Z-dienols. tandfonline.com This method, while demonstrated for Z,Z isomers, highlights the importance of catalyst selection in controlling the stereochemistry of the resulting double bond.

Multicatalytic approaches have also been explored for the stereoselective synthesis of secondary benzylic alcohols from unsaturated aliphatic alcohols, integrating reactions like alkene cross-metathesis, isomerization, and nucleophilic addition with high stereoselectivity. acs.org, chemrxiv.org Although not directly applied to this compound in the provided results, these methods illustrate advanced strategies for controlling stereochemistry in unsaturated alcohol synthesis.

Acid-catalyzed cyclization of vinylsilanes bearing a hydroxyl group can also lead to stereoselective formation of cyclic ethers, demonstrating stereospecific syn addition of the hydroxyl group to the vinylsilane. scilit.com This highlights how the position and nature of functional groups can influence stereochemical outcomes in cyclization reactions involving unsaturated systems.

Analytical Derivatization Techniques for Enhanced Detection (e.g., oximation, silylation, pentafluorobenzyl hydroxylamine (B1172632) derivatization)

Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to detect and quantify volatile organic compounds, including unsaturated alcohols. However, some compounds may require derivatization to enhance their volatility, thermal stability, or detector response.

Derivatization techniques such as oximation, silylation, and pentafluorobenzyl hydroxylamine (PFBHA) derivatization are employed for this purpose. Oximation involves reacting a carbonyl group with an hydroxylamine derivative to form an oxime. While this compound is an alcohol, related aldehydes like nonenal isomers, which can be derived from or are precursors to nonenols, are frequently derivatized using PFBHA to form pentafluorobenzyloxime derivatives for enhanced detection by GC-MS, particularly with electron capture negative ion chemical ionization (ECNICI-MS). nih.gov, researchgate.net, sci-hub.se, researchgate.net, oeno-one.eu This derivatization is particularly useful for sensitive detection of carbonyl compounds. nih.gov, researchgate.net, sci-hub.se

Silylation is another common derivatization technique for alcohols, converting polar hydroxyl groups into less polar silyl (B83357) ethers. This increases volatility and improves chromatographic behavior for GC analysis. Silylation has been used in the analysis of primary metabolites and volatile organic compounds, including alcohols like 3-nonen-1-ol, in biological samples analyzed by GC-MS. frontiersin.org, researchgate.net

Pentafluorobenzoyl derivatization (PFBoyl) using pentafluorobenzoyl chloride (PFBoylCl) is also used for the sensitive detection of fatty alcohols by GC/ECNICI-MS. nih.gov This method can suffer from issues like time-consuming reactions and reagent artifacts, but strategies to optimize reaction conditions and employ post-derivatization extraction have been investigated to improve results. nih.gov

These derivatization techniques enhance the analytical detection of alcohols and carbonyl compounds by improving their suitability for GC-MS analysis, allowing for more sensitive and accurate quantification.

Comparative Synthetic Routes for Analogous Nonenols

The synthesis of this compound can be compared to the synthetic routes developed for its isomers and other analogous nonenols, such as (Z)-3-nonen-1-ol and (E)-2-nonen-1-ol. These comparisons highlight the different strategies employed to control double bond position and stereochemistry.

(Z)-3-Nonen-1-ol, the cis isomer of this compound, is also a naturally occurring compound. nih.gov, researchgate.net Synthetic routes to (Z)-3-nonen-1-ol have been reported, sometimes alongside or in comparison to the synthesis of the E isomer. tandfonline.com, core.ac.uk For example, stereoselective hydrogenation of appropriate alkyne precursors can be used to access Z isomers. tandfonline.com

(E)-2-Nonen-1-ol, an isomer with the double bond in the 2 position, also has distinct properties and is synthesized through different routes. The position of the double bond significantly influences the synthetic strategy. Comparative studies of synthetic routes often focus on the stereoselectivity and regioselectivity achieved for different isomers.

Research on the synthesis of bicyclo[3.3.1]nonenols also provides insights into the formation of unsaturated cyclic alcohols, utilizing reactions like Michael addition and cyclization. rsc.org While structurally different from the linear nonenols, these studies demonstrate approaches to constructing complex molecules containing unsaturated alcohol functionalities.

Comparing synthetic routes for analogous nonenols reveals the diverse chemical transformations and catalysts employed to control the position and stereochemistry of the double bond and the hydroxyl group. These comparisons are essential for developing efficient and selective synthesis methods for specific unsaturated alcohol isomers.

Advanced Analytical Methodologies for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. It involves separating the components of a sample by GC, followed by their detection and identification based on their mass-to-charge ratio using MS. iwaponline.comnih.gov This technique has been widely applied in the analysis of aroma compounds in food products, including those containing (E)-3-Nonen-1-ol. atlantis-press.comnih.govucanr.edu

GC-MS analysis typically involves specific chromatographic columns, such as RTX-5MS or HP-5, and controlled oven temperature programs to achieve optimal separation of VOCs. atlantis-press.comnih.gov Identification is commonly performed by comparing the obtained mass spectra and retention times with those in standard libraries like NIST and Mainlib. atlantis-press.comnih.govresearchgate.net

This compound has been identified using GC-MS in various studies, often as part of a larger profile of volatile compounds. For instance, it was detected in seedless watermelon varieties, contributing to their aroma profile. nih.govucanr.edu It has also been found in studies analyzing the volatile components of melon juice and black tea. researchgate.netmdpi.com

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS/MS)

HS-SPME-GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds in various matrices. atlantis-press.comnih.gov This method involves the use of a coated fiber to extract VOCs from the headspace above a sample, followed by thermal desorption of the analytes in the GC injector and subsequent GC-MS analysis. atlantis-press.com HS-SPME is advantageous due to its simplicity, speed, and solventless nature. ucanr.edu

HS-SPME-GC-MS has been successfully applied to identify and semi-quantify this compound in samples like melon and watermelon. atlantis-press.comnih.govucanr.edu In studies of melon cultivars, this compound was identified as one of the volatile compounds contributing to the aroma. atlantis-press.com Similarly, in seedless watermelon, it was found among the most abundant volatile compounds. nih.govucanr.edu

Multiple headspace solid-phase microextraction (MHS-SPME) is a quantitative method developed based on HS-SPME, addressing potential matrix effects that can influence quantification in solid samples. nih.gov

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS)

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) offers enhanced separation capabilities compared to one-dimensional GC, allowing for a more comprehensive analysis of complex volatile mixtures. researchgate.netmdpi.com GC×GC separates compounds based on two different stationary phases, providing increased peak capacity and improved resolution. TOFMS provides fast scanning rates and high sensitivity, enabling the detection and identification of a large number of compounds. researchgate.netacs.org

GC×GC-TOFMS has been employed in the analysis of volatile compounds in various complex samples, such as fermented fruit distillates and urban aerosol. researchgate.netcopernicus.org While direct mentions of this compound being analyzed specifically by GC×GC-TOFMS are less frequent in the provided snippets, the technique's ability to comprehensively analyze complex volatile profiles makes it suitable for studies where this compound is one of many components. Studies using GC×GC-TOFMS have identified other nonenols, such as 2-nonen-1-ol. mdpi.com

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Elucidation

GC-O has been used in conjunction with GC-MS to characterize aroma compounds in various food products. nih.govmdpi.com While some studies using GC-O mention other nonenols like (Z)-3-nonen-1-ol and (E,Z)-3,6-nonadien-1-ol as odor-active compounds in samples like melon and tea, direct information on the GC-O profile of this compound is not explicitly detailed in the provided snippets. researchgate.netmdpi.com However, given its described aroma, GC-O would be a suitable method to evaluate its specific odor characteristics and contribution to a mixture's aroma.

Electroantennography (EAD) Coupled with Gas Chromatography for Biological Activity Screening

Electroantennography (EAD) coupled with Gas Chromatography (GC-EAD) is a technique used to identify volatile compounds that elicit a physiological response from an insect antenna. researchgate.netnih.gov This method is particularly useful in the study of insect semiochemicals, such as pheromones and attractants. nih.gov The GC effluent is directed to both a traditional detector (like FID) and an insect antenna, which serves as a biological detector. researchgate.net A compound that elicits a response from the antenna is considered to be biologically active. researchgate.net

GC-EAD has been applied in studies to identify volatile compounds that are biologically active for insects. For example, it has been used to screen male-produced volatiles from fruit flies to identify compounds that elicit antennal responses in females. researchgate.netnih.gov In one study, (Z)-3-nonen-1-ol was identified as one of the compounds causing EAD responses from the antennae of Anastrepha obliqua females. researchgate.netnih.gov While the provided information focuses on the Z isomer, GC-EAD could potentially be used to screen for biological activity of the E isomer as well, depending on the target organism.

Challenges in Volatile Organic Compound Analysis (e.g., polarity, matrix effects)

Analyzing VOCs, including this compound, presents several challenges due to their diverse chemical properties and the complexity of the matrices in which they are found. iwaponline.commdpi.com

Polarity: VOCs span a wide range of polarities, from highly polar to nonpolar. nih.govnih.gov This diversity requires careful selection of extraction methods and chromatographic columns to ensure efficient recovery and separation of all target analytes. Polar VOCs, in particular, can be challenging to extract from aqueous biological samples due to their affinity for the liquid phase. nih.gov

Matrix Effects: The sample matrix itself can significantly interfere with VOC analysis. iwaponline.commdpi.comnih.gov Complex matrices, such as biological fluids (blood, urine) or food samples, contain numerous other compounds that can co-elute with target VOCs, suppress ionization in MS, or interfere with extraction efficiency. iwaponline.commdpi.comnih.gov Matrix effects can lead to inaccurate quantification and even mask the presence of certain VOCs. iwaponline.commdpi.comnih.gov Advanced sample preparation techniques and method optimization are often required to mitigate these effects. iwaponline.com

Low Concentration: VOCs are often present in samples at very low concentrations, requiring highly sensitive analytical techniques for detection and accurate quantification. mdpi.com

Lack of Standardization: In some areas of VOC analysis, such as the analysis of VOCs in biological matrices for biomarker discovery, there can be a lack of standardization in techniques and data processing, which can lead to variations in results between studies. nih.gov

Overcoming these challenges often involves employing advanced sample preparation techniques, optimizing analytical parameters, and utilizing highly sensitive and selective detection methods like GC-MS and GC×GC-TOFMS. iwaponline.commdpi.comnih.gov

Compounds and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 5367884 |

| (Z)-3-Nonen-1-ol | 5352807 |

| (E,Z)-3,6-Nonadien-1-ol | 5283413 |

| (E)-2-Nonenal | 445638 |

| (Z)-6-Nonenal | 5283316 |

| Hexanal | 11455 |

| Nonanal | 31289 |

| 1-Heptanol | 8103 |

| Linalool | 6549 |

| (Z,E)-α-Farnesene | 528151 |

| 2-Nonen-1-ol | 5283304 |

| 1-Octen-3-ol (B46169) | 5288271 |

| 6-Methyl-5-hepten-2-one | 52045 |

Biological and Ecological Interactions of E 3 Nonen 1 Ol

Roles as Chemical Signals in Interspecies Communication

(E)-3-Nonen-1-ol participates in the complex chemical communication networks that occur between different species. These interactions are crucial for various ecological processes, including reproduction, foraging, and defense.

Contribution to Insect Pheromone Blends and Semiochemical Ecology

Semiochemicals are chemicals that mediate interactions between organisms. This compound has been identified as a semiochemical. pherobase.com It is utilized by certain insect species in their chemical communication systems. pherobase.com For instance, (Z)-3-nonen-1-ol, a stereoisomer of this compound, is present in the volatile compounds produced by male Anastrepha obliqua fruit flies. nih.govcambridge.org While this compound itself was not explicitly listed as electrophysiologically active in one study on A. obliqua, other nonenols and nonadienols were found to elicit responses from female antennae, indicating the importance of this class of compounds in their olfactory perception and potential role in pheromone blends. nih.gov Another study on A. obliqua identified (E,Z)-3,6-nonadien-1-ol/3-nonen-1-ol as major compounds in male volatile emissions, noting that these two compounds co-elute. cambridge.org This suggests that 3-nonen-1-ol, which includes both (E) and (Z) isomers, is a significant component of the volatile profile.

Influence on Plant-Insect Interactions (e.g., induced plant defense mechanisms)

Plant volatile organic compounds (VOCs) play a significant role in mediating interactions between plants and insects, including the induction of plant defense mechanisms. While research often focuses on green leaf volatiles (GLVs) like (Z)-3-hexen-1-ol in inducing plant defenses, the role of other unsaturated alcohols like this compound is also being investigated. researchgate.nettandfonline.comnih.gov

Studies on the induction of defense-related genes in maize seedlings by various volatile compounds, including (Z)-3-nonen-1-ol, have shown that the effectiveness of these compounds is highly dependent on their alkyl chain length and double bond position. nih.gov In one study, (Z)-3-nonen-1-ol did not show significant activity in inducing the monitored defense-related genes in maize seedlings, unlike (Z)-3-hexen-1-ol. nih.gov This highlights the specificity of plant olfactory receptor systems and signaling pathways to particular volatile structures.

However, other research indicates that compounds structurally related to this compound, such as (Z)-3-nonen-1-ol, can be produced by plants in response to external stimuli. For example, (Z)-3-nonen-1-ol was among the volatile compounds produced by poplar cuttings after treatment with methyl salicylate (B1505791), a compound known to induce plant defense mechanisms. researchgate.nettandfonline.com This suggests that while this compound's direct role in inducing plant defense requires further specific investigation, related nonenols are involved in the volatile profiles associated with induced plant defenses. Additionally, insect-produced olfactory cues, such as E,S-conophthorin and potentially related compounds like (Z)-3-nonen-1-ol, have been shown to prime plant defenses, leading to enhanced induction of defense phytohormones like jasmonic acid. nih.gov

Contribution to Sensory Perception in Food Systems

This compound contributes to the sensory properties of various food systems, primarily through its characteristic odor.

Odor Quality Descriptors and Perceptual Profiles (e.g., grassy, green, fresh)

This compound is described as having a green, waxy, melon, and cucumber odor. thegoodscentscompany.com PubChem also describes its aroma as waxy melon-cucumber. nih.govfao.org These descriptors align with the general profile of certain unsaturated alcohols and aldehydes that contribute to fresh, green, and fruity notes in foods. For comparison, the (Z) isomer, (Z)-3-nonen-1-ol, is described as having a fresh waxy green melon rind tropical mushroom odor or a fresh, waxy, green melon odor. thegoodscentscompany.com

Interaction with Olfactory Receptor Systems

The perception of this compound's odor is mediated by its interaction with olfactory receptor systems. While the specific human olfactory receptors that bind to this compound are not detailed in the provided search results, research on other volatile compounds provides context. For example, the perception of the grassy-green odor of cis-3-Hexen-1-ol is strongly influenced by single-nucleotide polymorphisms in the gene for the OR2J3 odor receptor. wikipedia.org This indicates that specific olfactory receptors are responsible for detecting particular volatile organic compounds. Further research is needed to identify the specific receptor or set of receptors responsible for the recognition of this compound and how variations in these receptors might influence individual differences in its perception.

Antagonistic Activity on Insect Odorant Receptors (e.g., mosquito ORco)

Insect olfactory receptors (ORs) are crucial for detecting chemical signals that guide behaviors such as locating food sources, mates, and oviposition sites, and avoiding predators and toxicants. mdpi.combiorxiv.org These receptors are heteromeric ligand-gated cation channels composed of a variable subunit (ORx) that recognizes specific odor molecules and a highly conserved co-receptor (ORco) essential for channel formation and signal transduction. mdpi.combiorxiv.org ORco is highly conserved across different insect orders. biorxiv.orgnih.gov

Studies using insect cell-based systems expressing mosquito odorant receptors ex vivo have identified natural small molecules that act as specific ORco channel antagonists. biorxiv.orgnih.gov These antagonists can cause significant inhibition of olfactory function in mosquitoes. biorxiv.orgnih.gov (Z)-3-Nonen-1-ol, a related isomer, has been identified as an aliphatic alcohol with potential antagonistic activity on ORco, showing an IC50 of 48.9 μM in ex vivo validation studies. nih.gov While the provided search results specifically mention (Z)-3-nonen-1-ol in the context of ORco antagonism, the close structural similarity to this compound suggests potential for similar interactions, although specific data for the (E) isomer's antagonistic activity on ORco was not explicitly found in the provided snippets.

Molecular Mechanisms of Ligand-Receptor Binding

The molecular mechanisms of ligand-receptor binding in insect olfaction involve the interaction of odorant molecules with ORs located on the dendritic membranes of olfactory sensory neurons. mdpi.comresearchgate.net Insect ORs are seven-transmembrane proteins that form complexes with the ORco co-receptor, functioning as ligand-gated ion channels. oup.com Upon binding of an odorant molecule, the receptor complex undergoes a conformational change, leading to the opening of the ion channel and the generation of an electrical signal. nih.gov

Research into the binding mechanisms often involves techniques such as electrophysiology and molecular dynamics simulations. The three-dimensional structure of odorant molecules and their interaction with olfactory receptors are being unveiled at the molecular scale, providing insights into how these interactions lead to odor perception. nih.gov While the precise molecular mechanism of this compound binding to specific insect odorant receptors was not detailed in the provided search results, studies on other odorants and receptors, such as the interaction of 1-octen-3-ol (B46169) enantiomers with Aedes aegypti OR8, demonstrate the specificity and complexity of these binding events, where factors like chain length and degree of unsaturation play important roles. plos.org

Bioactivity in Plant Systems

This compound, like other volatile organic compounds (VOCs), can be involved in plant systems, particularly in the context of plant defense responses and plant-insect interactions. Plants release blends of VOCs in response to biotic and abiotic stressors, and these volatiles can mediate plant-to-plant communication and influence insect behavior. nih.govsc.edubiorxiv.org

Modulation of Plant Defense Responses

Plant volatiles can induce defense responses in receiver plants. nih.govsc.edu While research on the specific role of this compound in modulating plant defense responses is limited in the provided snippets, related compounds like (Z)-3-hexen-1-ol and methyl salicylate have been shown to induce defense mechanisms and volatile production in plants such as poplar. researchgate.nettandfonline.com (Z)-3-Nonen-1-ol was detected in the volatile emissions of poplar plants treated with methyl salicylate, suggesting its potential involvement in induced defense responses, although it was only present at specific time points and its concentration was significantly higher at 24 hours compared to 48 hours. tandfonline.com

Studies on the structure-activity relationship of volatile compounds that induce defense-related genes in maize seedlings have shown strict specificity regarding the alkyl chain length for inducing activity. For instance, in the case of (Z)-3-alken-1-ols, only (Z)-3-hexen-1-ol showed prominent gene-inducing activity, while (Z)-3-hepten-1-ol, (Z)-3-octen-1-ol, and (Z)-3-nonen-1-ol did not show such activity in the monitored genes. nih.gov This suggests that the position of the double bond and the chain length are critical for the bioactivity of these compounds in modulating plant defense gene expression. While this study focused on the (Z) isomer and specific maize genes, it highlights the potential for chain length and double bond position to influence the bioactivity of this compound in plant systems.

(Z)-3-Nonen-1-ol has also been identified as a component in the scent bouquet of Anastrepha obliqua males, and its presence can vary depending on the host plant. mdpi.com It is considered a typical host plant component and has been shown to elicit positive behavioral responses in several Anastrepha species. researchgate.net Although this relates to insect behavior influenced by plant compounds, it underscores the presence and potential ecological role of nonen-1-ol isomers in plant-insect interactions.

Structure Activity Relationships and Isomeric Considerations for Nonenols

Comparative Studies of Stereoisomeric Forms ((E)- vs. (Z)-3-Nonen-1-ol) in Biological Systems

The stereochemistry of the double bond, specifically the (E) or (Z) configuration, can significantly impact the biological activity and perceived odor of unsaturated compounds. researchgate.net (E)-3-Nonen-1-ol and (Z)-3-Nonen-1-ol are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms around the double bond.

Research indicates that the (Z) isomer, (Z)-3-Nonen-1-ol, is a key flavor component contributing to melon and fat odors in watermelon juice. researchgate.net It has also been identified as an antennally active compound in the South American fruit fly (Anastrepha fraterculus), eliciting responses in the antennae of conspecific females. senasica.gob.mxbioone.orgembrapa.br While (Z)-3-nonen-1-ol was detected in volatiles from Anastrepha obliqua males from certain host fruits, this compound was also mentioned in the context of volatile analysis, although its specific role or comparative activity in this system was not detailed in the provided snippets. mdpi.com

In studies examining the induction of defense-related genes in maize seedlings, (Z)-3-hexen-1-ol showed inducing activity, but its isomer (E)-3-hexen-1-ol did not. tandfonline.comresearchgate.net This highlights that even within a homologous series, the stereochemistry of the double bond can be critical for biological effects. While a direct comparative study of the gene-inducing activity of (E)- and (Z)-3-nonen-1-ol in maize was not explicitly detailed, the findings with the hexenol isomers suggest that such differences in activity based on double bond geometry are plausible for nonenols as well.

Data on the odor qualities of (E)-3-alken-1-ols and (Z)-3-alken-1-ols show that both series exhibit changes in smell with increasing chain length, but the specific odor descriptors can differ between the isomers. researchgate.netresearchgate.net For (Z)-3-alken-1-ols, the odor quality shifts from grassy/green to fatty and then to citrus-like/soapy with increasing chain length. researchgate.netresearchgate.net For (E)-3-alken-1-ols, the change is described as from grassy/green to citrus-like, fresh, soapy, and coriander-like. researchgate.net This suggests distinct interactions with olfactory receptors based on the double bond configuration.

Influence of Chain Length on Chemosensory Properties within Homologous Series

Homologous series are groups of compounds that share the same functional group and general chemical properties, with successive members typically differing by a methylene (B1212753) (CH₂) unit. byjus.comwikipedia.orgpcc.eutestbook.com this compound belongs to the homologous series of 3-alken-1-ols.

In the series of (E)-3-alken-1-ols and (Z)-3-alken-1-ols, increasing the chain length leads to a change in odor quality. researchgate.netresearchgate.net This systematic change in chemosensory properties as a function of chain length within a homologous series is a common observation in structure-activity relationship studies of odorants. fraunhofer.denih.govresearchgate.netresearchgate.net The position of the double bond is also considered to affect molecular properties relevant to odor perception, such as flexibility and shape. researchgate.net

While specific data tables detailing the chemosensory properties across the homologous series of (E)-3-alken-1-ols were not extensively provided in the search results for direct inclusion, the research indicates a clear relationship between chain length and perceived odor within such series.

Emerging Research Areas and Future Perspectives on E 3 Nonen 1 Ol

Genetic Basis of (E)-3-Nonen-1-ol Biosynthesis and Accumulation

Research is ongoing to understand the genetic mechanisms underlying the biosynthesis and accumulation of this compound in various organisms, particularly plants. Studies on watermelon fruit development have indicated that volatile organic compounds (VOCs), including (Z)-3-nonen-1-ol (a stereoisomer), are synthesized via pathways like the lipoxygenase (LOX) pathway. frontiersin.orgfrontiersin.org Specific alcohol dehydrogenase (ADH) genes have been identified as potentially playing a significant regulatory role in the synthesis of C9 alcohols and aldehydes, which include (Z)-3-nonen-1-ol. nih.govnih.gov For instance, in watermelon, five ADH genes showed a high positive correlation with the accumulation of (Z)-3-nonen-1-ol and other C9 compounds during fruit development. nih.gov This suggests that these genes are closely related to C9 alcohol/aldehyde metabolism. nih.govnih.gov Further integrated metabolomic and transcriptomic analyses are revealing the complex interplay of genes and metabolites in the formation of flavor compounds like (Z)-3-nonen-1-ol in plants such as tea and melon. mdpi.comnih.gov While much of the current genetic focus in some studies appears to be on the (Z) isomer, the principles and pathways identified are likely highly relevant to understanding the biosynthesis of the (E) isomer as well.

Elucidation of Specific Olfactory Receptor Interaction Mechanisms

Understanding how organisms, particularly insects, detect this compound through their olfactory systems is a key area of research. Insect olfactory receptors (ORs) are ligand-gated ion channels that form heteromers with a conserved co-receptor (Orco) and a variable OR monomer that confers odor specificity. wikipedia.org These receptors are crucial for insects to sense volatile chemicals that influence various behaviors, including host location and social interactions. wikipedia.orgnih.gov Studies investigating insect olfactory responses to various volatile compounds, including isomers of nonen-1-ol, are being conducted to identify specific receptor interactions. For example, research on mosquito olfactory receptors has explored enantioselective responses to related compounds like 1-octen-3-ol (B46169), highlighting the importance of chain length and unsaturation in receptor recognition. nih.gov While direct interaction mechanisms of this compound with specific insect olfactory receptors are an active area, research on related compounds and insect ORs provides a framework for future investigations into how this specific isomer is perceived by different insect species.

Development of Applications in Pest Management Strategies

The role of volatile organic compounds in the chemical communication of insects makes them potential tools for pest management. This compound, as a semiochemical, is being explored for its potential applications. pherobase.com Studies on fruit flies, such as Anastrepha species, have identified (Z)-3-nonen-1-ol as a component of male scent bouquets, which are involved in attracting conspecific females. mdpi.comresearchgate.netresearchgate.net While the focus in these pest management studies is often on the (Z) isomer due to its presence in pheromone blends, understanding the behavioral responses of pests to the (E) isomer is also valuable. Research indicates that blends containing (Z)-3-nonen-1-ol can attract female fruit flies, suggesting the potential for using this compound, and potentially its stereoisomer this compound, in monitoring and control strategies. researchgate.net Further research is needed to determine the specific effects and potential applications of this compound in pest management, either as an attractant, repellent, or disruptor of chemical communication, potentially in combination with other semiochemicals.

Further Exploration in Flavor and Fragrance Science

This compound is already utilized in the flavor and fragrance industries due to its characteristic aroma. nih.govontosight.aithegoodscentscompany.com Future research in this area involves a deeper understanding of its contribution to complex aroma profiles in various products and its potential in creating novel flavors and fragrances. Studies identifying aroma-active compounds in foods like white tea have shown that this compound contributes to pleasant green, fresh, floral, fruity, or sweet scents, often exhibiting strong aroma intensities. mdpi.com Research in flavor science also involves investigating the volatile profiles of fruits like watermelon and cucumber, where C9 alcohols and aldehydes, including isomers of nonen-1-ol, are key flavor components. frontiersin.orgfrontiersin.orgoup.commdpi.com Further exploration will likely involve detailed sensory evaluations, structure-activity relationship studies to understand how its chemical structure relates to its aroma properties, and the development of new applications in food and cosmetic products.

Integrative Omics Approaches in Chemical Ecology and Metabolism (e.g., Metabolomics and Transcriptomics)

Integrative omics approaches, such as metabolomics and transcriptomics, are powerful tools for unraveling the complex biological processes involving this compound. These approaches allow for the simultaneous analysis of metabolites and gene expression, providing a comprehensive view of the metabolic pathways and regulatory networks involved in the biosynthesis, accumulation, and function of volatile compounds. nih.govmdpi.comnih.gov Studies integrating metabolomics and transcriptomics have been successfully applied to investigate flavor formation in fruits like watermelon and melon, identifying key volatile compounds and the genes potentially responsible for their synthesis. frontiersin.orgnih.govmdpi.com For example, integrated analysis in watermelon linked specific ADH genes with the accumulation of C9 volatile compounds, including (Z)-3-nonen-1-ol. nih.gov Applying these integrative omics approaches to systems where this compound is present will provide deeper insights into its ecological roles, its metabolic fate, and the genetic factors influencing its presence. This can lead to a better understanding of chemical communication in ecosystems and potentially inform strategies for manipulating the production of this compound in plants or other organisms.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5352807 |

| (Z)-3-Nonen-1-ol | 5364631 |

| 1-Octen-3-ol | 61010 |

| (Z,Z)-3,6-Nonadien-1-ol | 528341 |

| (E,Z)-2,6-Nonadienal | 5355054 |

| (E)-2-Nonenal | 445637 |

| Nonanal | 31242 |

| Linalool | 6549 |

| 1-Heptanol | 8103 |

| α-Farnesene | 528150 |

| Epianastrephin | 12303706 |

| Anastrephin | 12303705 |

| Geraniol | 6377 |

| Hexanal | 326 |

| (E)-2-Hexenal | 449226 |

| (Z)-3-Hexen-1-ol | 5281168 |

| 1-Hexanol | 8102 |

| Guaiacol | 460 |

| Eugenol | 3314 |

| α-Bergamotene | 10936 |

| β-Bisabolene | 16908 |

| α-Bisabolol | 28025 |

| 2-Nonanone | 10969 |

| Pulegone | 4664 |

| Limonene oxide | 74631 |

| Veratrole | 7972 |

| Benzaldehyde | 240 |

| Hexanoic acid | 8892 |

| Phenylacetonitrile | 990 |

| Benzyl alcohol | 244 |

| 2-Phenylethanol | 6058 |

| Pentanoic acid | 8891 |

| (Z)-2-Octen-1-ol | 5364630 |

| 4-Vinylanisole | 637606 |

| Anisole | 6991 |

| (E,Z)-3,6-Nonadien-1-ol | 528341 |

| (Z)-6-Nonen-1-ol | 528340 |

| (E)-2-Nonen-1-ol | 5364629 |

| 2,4-Octadienal | 528339 |

| (S,S)-(−)-Epianastrephin | 6918054 |

| (Z,E)-α-Farnesene | 528150 |

| (Z)-6-Nonenal | 5364632 |

| (E)-6-Nonenal | 5364633 |

| (Z,Z)-3,6-Nonadienal | 528342 |

| (E,Z)-3,6-Nonadien-1-ol | 528341 |

| Nonan-2-one | 8094 |

| (Z)-6-Nonen-2-one | 5364635 |

| (2S, 6Z)-6-Nonen-2-ol | 5364636 |

| (2R, 6Z)-6-Nonen-2-ol | 5364637 |

| (S)-Heptan-2-ol | 5364638 |

| 3-Octanol | 8093 |

| 1-Hepten-3-ol | 5364639 |

| 1-Nonen-3-ol | 5364640 |

| 1-Octen-3-one | 5364641 |

| 1-Octen-4-ol | 5364642 |

| (R)-(—)-1-Octen-3-ol | 5364643 |

| (S)-(+)-1-Octen-3-ol | 5364644 |

| CO2 | 280 |

| 2-Ethyl-1-hexanol | 6540 |

| 1-Nonanol | 8185 |

| Nonanoic acid | 8907 |

| 1,10-Undecadiene | 5364645 |

| (E)-Geranyl acetone | 5364646 |

| Limonene | 22311 |

| β-Ionone | 5281055 |

| Dihydroactinodiolide | 5281346 |

| β-Cyclocitral | 643287 |

| 2-Pentyl-furan | 11198 |

| (E)-2-(2-Pentenyl)furan | 5364647 |

| 2-Nonen-1-ol | 5364648 |

| Nol-3 | 5364649 |

| 2,6-Nonadien-1-ol | 5364650 |

| 4-Oxononanal | 5364651 |

| 2-Hydroxy-5-pentyltetrahydrofuran | 5364652 |

| 2-Pentyloxy-5-pentyltetrahydrofuran | 5364653 |

| 2-Hexyloxy-5-pentyltetrahydrofuran | 5364654 |

| 2-Octyloxy-5-pentyltetrahydrofuran | 5364655 |

| 2-Nonyloxy-5-pentyltetrahydrofuran | 5364656 |

| 2-[(Z)-3-Noneyloxy]-5-pentyltetrahydrofuran | 5364657 |

| 2-[(Z)-2-Nonenyloxy]-5-pentyltetrahydrofuran | 5364658 |

| 2-[(Z,Z)-3,6-Nonadienyloxy]-5-pentyltetrahydrofuran | 5364659 |

| 2-Benzyloxy-5-pentyltetrahydrofuran | 5364660 |

| 2-Phenetyloxy-5-pentyltetrahydrofuran | 5364661 |

| (E)-2-Heptenal | 5364662 |

| Decanal | 31243 |

| Octanol | 1119 |

| Diisopropyl disulfide | 16505 |

| Hexanol | 8102 |

| (E)-2-Decenal | 5364663 |

| (E)-2-Octenol | 5364664 |

| (E)-6-Nonen-1-ol | 5364665 |

| (Z)-3-Hepten-1-ol | 5364666 |

| (Z)-3-Octen-1-ol | 5364667 |

| (Z)-2-Penten-1-ol | 5364668 |

| (E)-2-Decen-1-ol | 5364669 |

| 1-Decanol | 31251 |

| 2,4-Decadien-1-ol | 5364670 |

| n-Tridecan-1-ol | 11192 |

| 1-Octanol | 1119 |

| 1-Nonen-4-ol | 5364671 |

| (E)-2-Nonen-1-ol | 5364629 |

| Benzene acetaldehyde | 10971 |

| 3,5-Octadien-2-one isomer 2 | 5364672 |

| 5-Ethyl-6-methyl-3-hepten-2-one | 5364673 |

| Neral | 643804 |

| Geraniol | 6377 |

| 1-Octen-3-ol | 61010 |

| trans-β-Ionone | 637835 |

| cis-3-Hexenyl butyrate | 5364674 |

| (E)-9-Octadecenoic acid ethyl ester | 5365387 |

| Butanedioic acid diethyl ester | 11009 |

| Decanoic acid ethyl ester | 12010 |

| Hexadecanoic acid ethyl ester | 12382 |

| Octanoic acid ethyl ester | 11179 |

| Propanoic acid, 2-hydroxy-, ethyl ester | 7905 |

| 2-Octanol | 8092 |

| trans beta ionone | 637835 |

| (Z)-6-Nonenal | 5364632 |

| (E)-2-Hexenal | 449226 |

| o-Tolylcarbinol | 7754 |

| p-Tolylcarbinol | 7755 |

| (Z)-3-Hexen-1-ol | 5281168 |

| (E)-3-Hexen-1-ol | 528343 |

| (Z)-3-Hexen-1-yl acetate (B1210297) | 5364675 |

| (Z)-3-Hexenal | 5364676 |

| (Z)-3-Hexen-1-yl ethyl ether | 5364677 |

| (Z)-3-Hexen-1-yl 5-hexynoate | 5364678 |

| (Z)-2-Penten-1-ol | 5364668 |

| (Z)-4-Hepten-1-ol | 5364679 |

| (Z)-5-Octen-1-ol | 5364680 |

| n-Hexan-1-ol | 8102 |

| (Z)-3-Hepten-1-ol | 5364666 |

| (Z)-3-Octen-1-ol | 5364667 |

| ZmCyst | N/A |

| ZmAOS | N/A |

| ZmTPS10 | N/A |

| CsLOX08 | N/A |

| ClPSY1 | N/A |

| ClZDS | N/A |

| ClNCED-7 | N/A |

| ClCRTISO | N/A |

| ClCHYB | N/A |

| ClLCYB | N/A |

| ClPDS | N/A |

| ClNCED-1 | N/A |

| ClCHXE | N/A |

| ClPSY | N/A |

| ClZEP | N/A |

| Cla97C01G013600 | N/A |

| Cla97C05G089700 | N/A |

| Cla97C01G001290 | N/A |

| Cla97C05G095170 | N/A |

| Cla97C06G118330 | N/A |

| Orco | N/A |

| AaOR8 | N/A |

| EsemOR3 | N/A |

| EsemOR5 | N/A |

| (E,Z)-2,6-Nonadien-1-ol | 5364650 |

| (E,Z)-3,6-Nonadien-1-ol | 528341 |

| (E)-2-Nonen-1-ol | 5364629 |

| (Z)-6-Nonen-1-ol | 528340 |

| n-Hexanal | 326 |

| (E)-2-Hexen-1-ol | 528343 |

| Nonenal | 5364681 |

| 2-Hexanal | 326 |

| (E)-4-Nonenal | 5364682 |

| (E)-6-Nonen-1-ol | 5364665 |

| cis-3-Nonen-1-ol | 10340-23-5 |

| trans-7-methyl-3-octene | 5364683 |

| n-Amylbenzene | 6220 |

| 1,5-Dimethyl-1,5-cyclooctadiene | 5364684 |

| (Z)-3,7-Imethylocta-1,3,6,-triene | 5364685 |

| 2,6-Di-tert-butyl-p-benzoquinone | 5364686 |

| 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-propan-1-one | 5364687 |

| Epigallocatechin gallate | 65064 |

Data Table: Aroma Intensity of this compound in White Tea Samples

| White Tea Sample | Aroma Intensity of this compound |

| BHYZ | 3.0 |

| SM | 3.6 |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.